3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
CAS No.: 35480-55-8
Cat. No.: VC5464773
Molecular Formula: C11H8F6O4
Molecular Weight: 318.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35480-55-8 |
|---|---|
| Molecular Formula | C11H8F6O4 |
| Molecular Weight | 318.171 |
| IUPAC Name | 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid |
| Standard InChI | InChI=1S/C11H8F6O4/c12-10(13,14)4-20-7-1-6(9(18)19)2-8(3-7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) |
| Standard InChI Key | TZVBKGSAPRNFGX-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is systematically named according to IUPAC conventions as 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid . Its molecular formula is C₁₁H₈F₆O₄, with a molecular weight of 318.17 g/mol . The structure consists of a benzoic acid core substituted at the meta positions with trifluoroethoxy (–OCH₂CF₃) groups, creating a symmetrical arrangement that influences both electronic and steric properties.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 35480-55-8 | |
| Molecular Formula | C₁₁H₈F₆O₄ | |
| Molecular Weight | 318.17 g/mol | |
| Purity (Commercial) | ≥95% |
Physicochemical Properties
Thermal and Solubility Behavior
The compound exists as a solid at standard temperature and pressure, with recommended long-term storage in cool, dry conditions (≤25°C) . Although exact melting point data are unavailable, structurally similar trifluoroethoxy-substituted aromatics typically exhibit melting points between 150–250°C . The presence of multiple fluorine atoms enhances lipid solubility while reducing aqueous solubility, a property critical for its potential use in hydrophobic matrices.
Reactivity Profile
As a benzoic acid derivative, the molecule exhibits typical carboxylic acid reactivity, including proton donation (pKa ≈ 4–5) and participation in esterification or amidation reactions. The electron-withdrawing trifluoroethoxy groups activate the aromatic ring toward electrophilic substitution at the para position relative to the –COOH group, though steric hindrance from the bulky substituents may limit this reactivity .
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Exposure Mitigation Strategies
Personal protective equipment (PPE) requirements include nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles . Engineering controls should ensure local exhaust ventilation, particularly during powder handling to prevent aerosol formation. In case of skin contact, immediate washing with soap and water for 15 minutes is required, followed by medical evaluation if irritation persists .
Synthetic Applications and Research Utility
Materials Science Applications
In polymer chemistry, the combination of rigid aromatic cores and fluorinated side chains can impart unique dielectric properties and thermal resistance. This molecule could serve as a monomer for polyesters or polyamides targeting high-performance coatings or electronic encapsulants.
Industrial Synthesis and Scalability
Manufacturing Process Overview
While detailed synthetic routes are protected under patent claims , general methodology likely involves:
-
Protection of benzoic acid as methyl ester
-
Nucleophilic aromatic substitution with trifluoroethanol
-
Ester hydrolysis to regenerate carboxylic acid
Key challenges include controlling regioselectivity during the substitution steps and managing the exothermic reactions typical of fluorinated alkoxide intermediates.
Purification and Quality Control
Commercial material is typically purified via recrystallization from ethanol/water mixtures, achieving ≥95% purity as verified by reversed-phase HPLC . Batch-to-batch consistency is critical given the compound’s research applications, with stringent controls on residual solvents and heavy metals.
Regulatory and Environmental Considerations
Ecotoxicological Profile
While definitive ecotoxicity data are unavailable, the presence of multiple C–F bonds (which resist microbial degradation) warrants precaution against environmental release. Incineration in EPA-approved facilities equipped with HF scrubbing systems is recommended for waste disposal .
Future Research Directions
Structure-Activity Relationship Studies
Systematic modification of the trifluoroethoxy groups (e.g., varying chain length or fluorine substitution pattern) could optimize physicochemical properties for specific applications. Computational modeling of electron-withdrawing effects on aromatic ring reactivity remains an open area for investigation.
Advanced Material Development
Incorporating this monomer into block copolymers or dendrimer architectures may yield novel materials with tailored dielectric constants for microelectronics or gas separation membranes. The compound’s thermal stability (decomposition temperature >200°C inferred from handling recommendations ) makes it suitable for high-temperature processing.
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